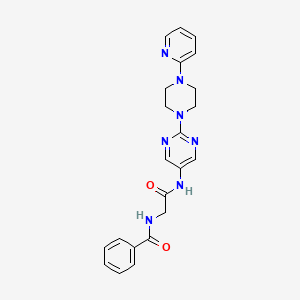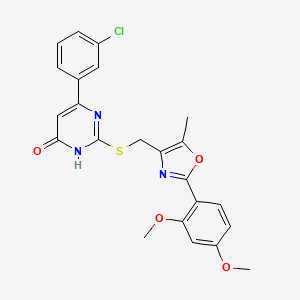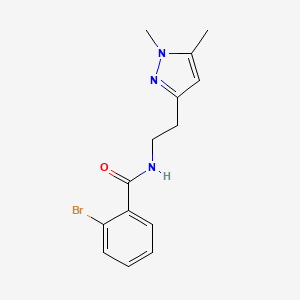![molecular formula C12H24N2O3 B2987356 tert-Butyl N-[2-(3-hydroxypiperidin-3-yl)ethyl]carbamate CAS No. 1784107-28-3](/img/structure/B2987356.png)
tert-Butyl N-[2-(3-hydroxypiperidin-3-yl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl N-[2-(3-hydroxypiperidin-3-yl)ethyl]carbamate” is a chemical compound with the CAS Number: 1784107-28-3 . It has a molecular weight of 244.33 . The compound is typically in powder form .
Physical And Chemical Properties Analysis
The compound is typically in powder form . Other physical and chemical properties such as density, boiling point, etc., are not provided in the search results.Scientific Research Applications
Enantioselective Synthesis of Carbocyclic Analogues
Tert-butyl N-[2-(3-hydroxypiperidin-3-yl)ethyl]carbamate is an intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, which are significant for genetic studies and drug development. The crystal structure of a related compound confirms the relative substitution of the cyclopentane ring, crucial for understanding its synthesis process and applications (Ober et al., 2004).
Biotransformation Studies
While not directly mentioning this compound, related compounds such as Ethyl tert-butyl ether (ETBE) have been studied extensively to understand their biotransformation in humans and rats. These studies are crucial for assessing potential adverse effects and understanding metabolic pathways (Amberg et al., 1999).
Synthesis of Biologically Active Compounds
This chemical also serves as an important intermediate in synthesizing biologically active compounds like omisertinib (AZD9291). The development of efficient synthesis methods for such intermediates is crucial for pharmaceutical production (Zhao et al., 2017).
Insecticide Analogue Development
It's used in creating spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid. Understanding the synthesis of these analogues helps in developing more effective insecticides (Brackmann et al., 2005).
Synthesis of Enantiopure Compounds
The compound also aids in the synthesis of enantiopure compounds, essential in producing specific drug molecules with desired chirality for effective treatment options (Oku et al., 2004).
Corrosion Inhibition
Compounds based on this compound, like tert-butyl((8-hydroxyquinolin-5-yl)-methyl)-carbamate (BHQC), are evaluated as corrosion inhibitors. This application is significant in industries where metal preservation is critical (Faydy et al., 2019).
Photocatalyzed Amination
In photocatalysis, this compound derivatives are used in the amination of compounds, a process significant for chemical synthesis in research and industry (Wang et al., 2022).
Synthesis of Ureas and Carbamates
It's utilized in preparing novel ureas and phenyl N-substituted carbamates, showing antiarrhythmic and hypotensive properties, indicating its potential in developing new therapeutic agents (Chalina et al., 1998).
Postpolymerization Modification
The compound is involved in postpolymerization functionalization of polymers, a process critical in material science for creating specialized materials with tailored properties (Biedermann et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes like β-secretase and acetylcholinesterase . These enzymes play crucial roles in the human body, with β-secretase involved in the production of amyloid beta peptides, a key factor in Alzheimer’s disease, and acetylcholinesterase responsible for the breakdown of acetylcholine, a neurotransmitter essential for memory and cognition .
Mode of Action
Similar compounds have been found to act as inhibitors of β-secretase and acetylcholinesterase . This suggests that “tert-Butyl N-[2-(3-hydroxypiperidin-3-yl)ethyl]carbamate” might interact with these enzymes, preventing them from performing their usual functions and thus altering the biochemical processes they are involved in .
Biochemical Pathways
Given its potential role as an inhibitor of β-secretase and acetylcholinesterase , it could be inferred that it affects the amyloidogenic pathway involved in Alzheimer’s disease and the cholinergic pathway involved in neurotransmission.
Result of Action
Similar compounds have been found to prevent the aggregation of amyloid beta peptides and the formation of fibrils from aβ 1-42 , suggesting potential neuroprotective effects.
properties
IUPAC Name |
tert-butyl N-[2-(3-hydroxypiperidin-3-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-8-6-12(16)5-4-7-13-9-12/h13,16H,4-9H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDKZMOVMYXPGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1(CCCNC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1784107-28-3 |
Source


|
| Record name | tert-butyl N-[2-(3-hydroxypiperidin-3-yl)ethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-2,2-dimethyl-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2987275.png)

![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide](/img/structure/B2987279.png)

![4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]oxybenzoic acid](/img/structure/B2987282.png)
![N-(3,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2987283.png)




![1-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2987292.png)
